
Leojaponin
Overview
Description
Leojaponin is a labdane diterpene isolated from the ethanol extract of the herb Leonurus japonicus. This compound has been identified as a significant component of the plant, which is widely used in Traditional Chinese Medicine for treating various ailments, especially those related to menstrual disturbances .
Preparation Methods
Leojaponin is typically isolated from the leaves of Leonurus japonicus. The preparation process involves extracting the raw material with 95% ethyl alcohol, followed by evaporation of the solvent to dryness using a rotary evaporator. The residue is then dissolved in water and extracted with ethyl acetate. The extract is fractionated by column chromatography on AB-8 macroporous resin, and the collected fraction is separated and purified by semi-preparative high-performance liquid chromatography. The purity of the product is quantified by high-performance liquid chromatography normality, achieving over 98% purity .
Chemical Reactions Analysis
Leojaponin undergoes various chemical reactions, including oxidation and Mannich reactions. These reactions are essential for transforming this compound into a series of derivatives. The oxidation reaction typically involves the use of oxidizing agents, while the Mannich reaction involves the use of formaldehyde and a secondary amine. The major products formed from these reactions include new derivatives with potential pharmacological activities .
Scientific Research Applications
Leojaponin has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a precursor for synthesizing new derivatives with potential pharmacological activities. In biology and medicine, this compound has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells and activating autophagy via raptor phosphorylation. It also inhibits tyrosinase activity, making it useful in treating hyperpigmentation, acne, psoriasis, eczema, and other skin disorders . Additionally, this compound has been found to inhibit the NLRP3 inflammasome activation, making it a potential drug for inflammasome-related diseases .
Mechanism of Action
Leojaponin exerts its effects by inhibiting the NLRP3 inflammasome activation through the restoration of autophagy via upregulating raptor phosphorylation. This mechanism involves the suppression of lactate dehydrogenase and interleukin-1 beta release in Nigericin-stimulated macrophages. This compound also suppresses NLRP3-mediated apoptosis speck-like protein containing a CARD oligomerization, thereby highlighting its potential as a potent drug for inflammasome-related diseases .
Comparison with Similar Compounds
Leojaponin is similar to other labdane diterpenes, such as isothis compound, which is also isolated from Leonurus japonicus. Isothis compound has a new diterpene skeleton with a unique cross-conjugated alpha, beta-unsaturated ketone system. Both compounds share similar pharmacological activities, but this compound is unique in its ability to inhibit the NLRP3 inflammasome activation through the restoration of autophagy .
Properties
IUPAC Name |
(4aR)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-13-15(7-6-14-8-11-23-12-14)20(4)10-5-9-19(2,3)18(20)17(22)16(13)21/h8,11-12,22H,5-7,9-10H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGVMFNPNJNFV-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(CCCC(C2=C(C1=O)O)(C)C)C)CCC3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B161389.png)
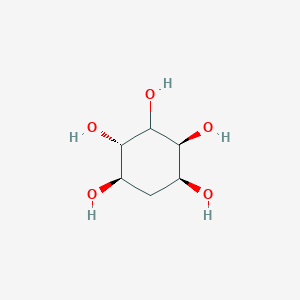
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
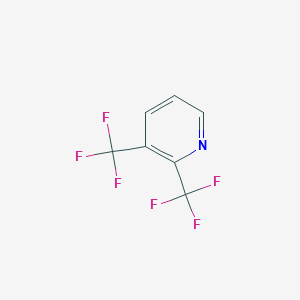
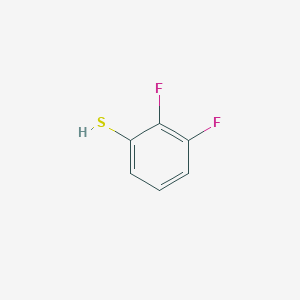
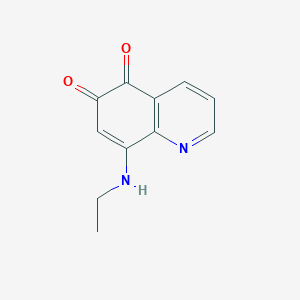
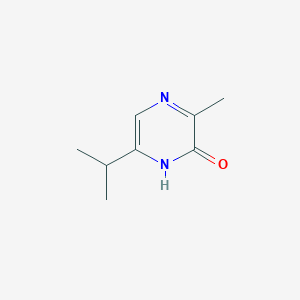
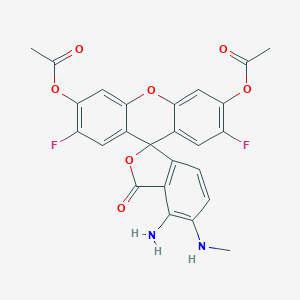
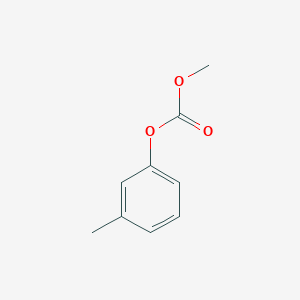
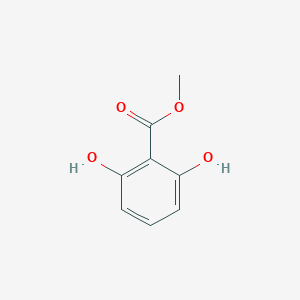

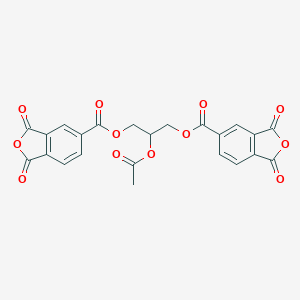
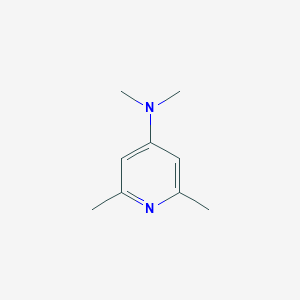
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
